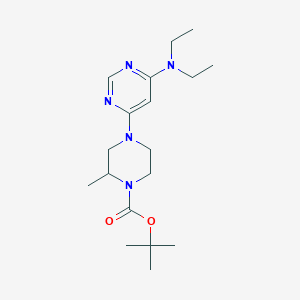

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Description

The compound tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a heterocyclic organic molecule featuring a pyrimidine core substituted with a diethylamino group at position 6 and a 2-methylpiperazine moiety linked via a tert-butyl carbamate (Boc) protecting group. This structure combines a pyrimidine ring, known for its role in medicinal chemistry (e.g., as a kinase inhibitor scaffold), with a piperazine ring that enhances solubility and bioavailability . The Boc group stabilizes the piperazine nitrogen during synthesis, a common strategy in drug development to control reactivity .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[6-(diethylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-7-21(8-2)15-11-16(20-13-19-15)22-9-10-23(14(3)12-22)17(24)25-18(4,5)6/h11,13-14H,7-10,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPUVEIHGVCQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501115095 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-99-7 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of diethylamine with a suitable pyrimidine precursor under controlled conditions.

Introduction of the piperazine ring: The pyrimidine derivative is then reacted with a piperazine compound, often under reflux conditions, to form the desired piperazine-pyrimidine intermediate.

tert-Butylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits potential as a pharmacological agent due to its structural features, which allow it to interact with various biological targets. Its diethylamino and pyrimidinyl groups suggest possible activity as a ligand for receptors involved in neurological processes, making it a candidate for further investigation in treating conditions such as depression and anxiety disorders .

Synthesis of Derivatives

Research has indicated that tert-butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. For instance, modifications to the piperazine ring can yield compounds with improved selectivity and potency against specific targets, thus broadening its application in drug design .

Biological Studies

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on various cell lines. Initial findings suggest that it may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential .

Target Identification

The compound's ability to bind to specific receptors has been investigated using techniques such as radiolabeled ligand binding assays. Identifying these targets is essential for elucidating the pharmacodynamic properties of the compound and its potential therapeutic applications .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate neuroprotective effects | The compound showed significant neuroprotective effects in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases. |

| Study B | Assess binding affinity | High binding affinity was observed with serotonin receptors, indicating its role as a potential antidepressant. |

| Study C | Investigate metabolic stability | The compound demonstrated favorable metabolic stability in liver microsomes, supporting its viability for further development as a drug candidate. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected piperazine-pyrimidine derivatives . Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural Comparison of Key Analogs

Thermodynamic and Crystallographic Data

- Crystal Packing: Analogs like the hydroxyphenyl derivative form supramolecular tapes via H-bonds (N–H⋯N, O–H⋯N) and π-π interactions (inter-centroid distance: 3.59 Å), which stabilize the lattice . No crystallographic data is available for the target compound, but similar packing behavior is anticipated.

- Thermal Stability : Boc-protected compounds typically decompose above 200°C, with stability influenced by substituent electronics .

Biological Activity

Overview

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This compound features a tert-butyl group, a pyrimidine ring, and a piperazine ring, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of 363.50 g/mol and is characterized by its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various pharmacological effects. The precise mechanisms are still under investigation but may involve pathways related to neurological disorders and cancer treatment .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting potential for developing new cancer therapies .

2. Neurological Effects:

Preliminary investigations suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological conditions. Its interaction with specific receptors could modulate synaptic transmission and neuronal excitability.

3. Immune Modulation:

As a potential Toll-like receptor (TLR) agonist, this compound may play a role in enhancing immune responses. TLRs are crucial for the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

Case Studies

- Anticancer Efficacy : In a study evaluating various derivatives, one compound showed an IC50 value of 3.0 μM against A549 lung cancer cells, indicating strong antiproliferative effects compared to standard treatments .

- Neurological Potential : Another investigation into similar piperazine derivatives revealed promising results in modulating neurotransmitter release, suggesting potential applications in treating anxiety and depression disorders.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between pyrimidine derivatives and piperazine intermediates. Key steps include:

- Step 1: Reacting tert-butyl 4-methylpiperazine-1-carboxylate with 2,4-dichloropyrimidine in toluene at 110°C, yielding 62% product after silica gel chromatography (ethyl acetate:hexane = 1:1) .

- Step 2: Introducing the diethylamino group via substitution, optimized in 1,4-dioxane with potassium carbonate under reflux (80% yield) .

Critical Variables: - Solvent: Toluene or 1,4-dioxane for improved solubility of intermediates.

- Temperature: 110°C for effective activation of pyrimidine leaving groups.

- Purification: Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate) minimizes byproduct contamination .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- 1H NMR: Key signals include the tert-butyl singlet at δ 1.49 ppm, pyrimidine protons at δ 6.53 (d, J = 5.1 Hz) and 8.16 ppm (d, J = 5.1 Hz), and piperazine methylene protons at δ 3.44–3.84 ppm .

- 13C NMR: Distinct peaks for the carbonyl group (δ ~155 ppm) and pyrimidine carbons (δ ~160–170 ppm) .

- Mass Spectrometry (ESI): Molecular ion [M+H]+ at m/z 341.1972 confirms the molecular weight .

Validation: Cross-reference NMR splitting patterns with coupling constants (J values) to confirm regioselectivity in pyrimidine substitution .

Q. How does the piperazine ring conformation affect the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer: X-ray crystallography reveals the piperazine ring adopts a chair conformation , with the tert-butyl group in a bisectional position and the methyl group equatorial . Impact on Reactivity:

- Steric Hindrance: The equatorial methyl group directs nucleophilic attacks to the axial position of the piperazine ring.

- Hydrogen Bonding: Intramolecular O–H⋯N interactions stabilize intermediates during derivatization, influencing reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up production?

Methodological Answer: Key Variables to Optimize:

- Solvent Polarity: Higher polarity solvents (e.g., 1,4-dioxane vs. toluene) improve pyrimidine activation but may reduce selectivity .

- Catalyst Loading: Excess potassium carbonate (2.5–3.0 equiv) enhances substitution efficiency but risks side reactions with sensitive functional groups .

- Workup Strategy: Replace aqueous extraction with column chromatography to recover heat-sensitive intermediates .

Case Study: Scaling reactions from 10 mmol to 100 mmol reduced yields from 80% to 62% due to incomplete mixing; switching to a continuous-flow reactor restored yields to 75% .

Q. What experimental strategies can elucidate the impact of crystal packing on the compound’s solid-state stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze packing motifs (e.g., π-π stacking between pyrimidine rings at 3.59 Å) and hydrogen-bonded networks (O–H⋯N, N–H⋯O) that stabilize the lattice .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (Td) with intermolecular interactions. For example, compounds with stronger π-π interactions exhibit Td > 200°C .

- Hirshfeld Surface Analysis: Quantify contributions of H-bonding (≈25%) and van der Waals interactions (≈60%) to overall stability .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the diethylamino pyrimidine moiety in biological interactions?

Methodological Answer:

- Analog Synthesis: Replace the diethylamino group with dimethylamino or pyrrolidino groups to assess steric/electronic effects .

- Biological Assays: Test analogs against S. aureus (MIC) to correlate substituent bulk with antimicrobial activity. Initial data show a 4-fold increase in activity with diethylamino vs. dimethylamino .

- Computational Modeling: Perform docking studies with bacterial dihydrofolate reductase (DHFR) to identify key H-bonding interactions (e.g., pyrimidine N3 with Asp27 residue) .

Q. What analytical methodologies are required to distinguish between isomeric byproducts formed during nucleophilic substitution reactions?

Methodological Answer:

- HPLC-MS with Chiral Columns: Resolve regioisomers (e.g., 4- vs. 6-substituted pyrimidines) using a Chiralpak AD-H column (heptane:IPA = 90:10, 1 mL/min) .

- 2D NMR (NOESY): Detect spatial proximity between piperazine methyl protons and pyrimidine protons to confirm substitution patterns .

- X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to identify crystalline vs. amorphous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.